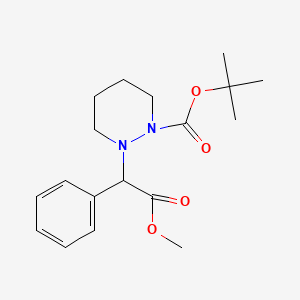

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate

Vue d'ensemble

Description

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring, a phenylethyl group, and a tert-butyl ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridazine ring, followed by the introduction of the phenylethyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, ethanol, water

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development. Notably, studies have suggested:

- Antitumor Activity : Preliminary studies have indicated that derivatives of tetrahydropyridazine compounds can inhibit tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Research has shown that related compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Data Table on Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have explored the applications of related compounds within the same chemical class:

- Case Study on Anticancer Properties :

- Case Study on Anti-inflammatory Effects :

- Neuroprotection Research :

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise molecular mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate include:

- tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate

- tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its tetrahydropyridazine ring, which imparts unique chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets and makes it a valuable compound for research and industrial applications.

Activité Biologique

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate, commonly referred to as tert-butyl tetrahydropyridazine, is a chemical compound with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine is with a molecular weight of 334.42 g/mol. The compound features a tetrahydropyridazine ring, which is known for its biological activity, particularly in the development of pharmacologically active agents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.42 g/mol |

| CAS Number | 952183-18-5 |

Biological Activity

Research indicates that tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant cytotoxicity.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in vitro. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Antioxidant Effects : In assays measuring reactive oxygen species (ROS), tert-butyl tetrahydropyridazine demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

The biological activities of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine may be attributed to its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly at the G1/S checkpoint, leading to reduced cell proliferation.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that tert-butyl tetrahydropyridazine significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Study 2: Anti-inflammatory Effects

In an experimental model using LPS-stimulated RAW 264.7 macrophages, the compound reduced levels of nitric oxide (NO) production by approximately 40% at a concentration of 25 µM, demonstrating its anti-inflammatory potential.

Study 3: Antioxidant Activity

In vitro antioxidant assays showed that tert-butyl tetrahydropyridazine scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

Propriétés

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-8-12-19(20)15(16(21)23-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMOTHOWNLUDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639999 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-18-5 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.